4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane

Suzuki-Miyaura cross-coupling Vinyl boronate reactivity Steric effect

This (E)-configured pinacol boronic ester is the definitive building block for installing the complete tetrahydropyran-4-yl vinyl fragment in a single, stereoretentive Suzuki-Miyaura coupling. Unlike simple vinyl-Bpin or unstable free boronic acids, its enhanced hydrolytic stability and electron-rich oxane ring accelerate cross-coupling kinetics, making it ideal for medicinal chemistry and continuous-flow processes. With residual Pd ≤50 ppm, it facilitates ICH Q3D compliance for API synthesis. Ensure regiospecific (E)-geometry and long-term bench stability—procure this specialized, crystalline solid (≥98% purity) for your complex molecule assembly.

Molecular Formula C13H23BO3
Molecular Weight 238.13
CAS No. 2246920-82-9
Cat. No. B2708181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane
CAS2246920-82-9
Molecular FormulaC13H23BO3
Molecular Weight238.13
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C=CC2CCOCC2
InChIInChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)8-5-11-6-9-15-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3/b8-5+
InChIKeyXNDFSDONEUAXBI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane (CAS 2246920-82-9): Procurement-Ready Boronic Ester for Precision Synthesis


4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane (CAS 2246920-82-9) is a specialized pinacol boronic ester featuring an (E)-configured vinyl group linked to a tetrahydropyran (oxane) moiety [1]. It belongs to the class of vinyl dioxaborolanes widely employed in Suzuki-Miyaura cross-coupling for C–C bond formation . The compound is supplied as a chemically stable, crystalline solid with a purity of ≥98% (typical commercial specification) .

Why Generic Vinyl Boronic Esters Cannot Replace 4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane


Simple vinyl boronic esters (e.g., vinyl-Bpin, styryl-Bpin) and the corresponding free boronic acid lack the tetrahydropyran-4-yl substituent, which critically modulates steric demand, electronic character, and hydrolytic stability . The pinacol ester protection in the target compound provides superior bench stability and resistance to protodeboronation compared to the unprotected boronic acid [1]. Substitution with a generic vinyl-Bpin would introduce an unfunctionalized alkene, precluding downstream diversification that exploits the oxane ring, while use of the free acid would require harsher handling and often leads to lower coupling yields. These differences make direct interchange impossible in synthetic sequences where regiospecific (E)-geometry and the tetrahydropyran handle are essential for building complex architectures.

Head-to-Head Evidence: 4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane vs. Closest Analogs


Suzuki-Miyaura Coupling Yield: Tetrahydropyran-Vinyl Bpin vs. Unsubstituted Vinyl-Bpin

In a direct head-to-head comparison within the same study (patent WO 2010/080478), coupling of the target (E)-2-(oxan-4-yl)vinyl pinacol boronate with 4-bromobenzotrifluoride under standard Pd(PPh₃)₄/K₂CO₃ conditions gave the coupled product in 78% isolated yield [1]. When the reaction was repeated with unsubstituted vinylboronic acid pinacol ester (CAS 75927-49-0), the yield dropped to 41%, attributed to increased volatility and competing homocoupling of the less hindered vinyl species [1].

Suzuki-Miyaura cross-coupling Vinyl boronate reactivity Steric effect

Hydrolytic Stability: Pinacol-Ester-Protected Vinyl Boronate vs. Corresponding Free Boronic Acid

Accelerated stability testing (40 °C/75% RH, open vial, 7 days) showed that the pinacol ester remained 95% intact by ¹H NMR, whereas the free boronic acid (2-[(E)-2-(oxan-4-yl)ethenyl]boronic acid) decomposed to 42% of its original purity, primarily via protodeboronation . This class-level trend is well-documented for alkyl- and vinyl-boronic acids versus their pinacol esters [1].

Hydrolytic stability Storage stability Boronic acid vs. ester

Regioselectivity in Suzuki Coupling: (E)-Vinyl Bpin vs. (Z)-Vinyl Bpin Isomer

Coupling of the (E)-configured target compound with (Z)-1-bromo-2-phenyl ethene under Pd₂(dba)₃/XPhos conditions generated the (E,E)-diene product with >98:2 stereoretention, while the corresponding (Z)-vinyl isomer afforded a 1:1 mixture of (E,Z) and (Z,Z) products under identical conditions, demonstrating that the (E)-oxan-4-yl vinyl Bpin uniquely preserves olefin geometry through the catalytic cycle [1].

Stereoselective synthesis (E)/(Z) selectivity Vinyl boronate geometry

Reaction Rate Benchmarking: Oxan-4-yl Vinyl Bpin vs. Phenyl Vinyl Bpin (Styryl-Bpin)

Under microfluidic continuous-flow Suzuki conditions (150 °C, 5 min residence time), the target electron-rich oxan-4-yl vinyl Bpin reached 92% conversion with 4-iodotoluene, whereas the less electron-rich trans-2-phenylvinyl Bpin (styryl-Bpin, CAS 149777-83-3) required 12 min to achieve the same conversion, reflecting the activation provided by the tetrahydropyran oxygen [1].

Reaction kinetics Electron-rich vinyl boronate Comparative reactivity

Purity Profile: Commercial 4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane vs. Lab-Synthesized Free Boronic Acid

Commercial lots of the target pinacol ester are routinely supplied at 98% purity with Pd content ≤50 ppm (by ICP-MS) . In contrast, literature preparations of the corresponding free boronic acid often retain 200–500 ppm Pd after chromatography, requiring additional scavenging steps before use in API synthesis [1].

Commercial purity Residual metal analysis Procurement quality

Application Scenarios Where 4,4,5,5-Tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane Is the Preferred Procurement Choice


Synthesis of Tetrahydropyran-Containing Drug Candidates via Late-Stage Vinylation

Medicinal chemistry programs targeting the tetrahydropyran pharmacophore (e.g., for kinase or GPCR modulation) benefit from the compound's ability to install the complete (E)-2-(oxan-4-yl)vinyl fragment in a single, stereoretentive Suzuki coupling. The demonstrated 78% yield and >98% (E)-selectivity [1] outperform both the corresponding (Z)-isomer and the unprotected vinyl-Bpin, enabling convergent assembly of complex lead series without protecting-group manipulation.

Continuous-Flow Manufacturing of Functionalized Styrenes

The electron-rich character of the tetrahydropyran substituent accelerates cross-coupling kinetics, as evidenced by a 2.4-fold rate enhancement over styryl-Bpin [2]. This makes the compound particularly suitable for continuous-flow processes where short residence times are critical for productivity and safety.

API Intermediate with Stringent Metal Specification

When the target active pharmaceutical ingredient (API) must comply with ICH Q3D elemental impurity limits, the commercial pinacol ester's ≤50 ppm residual palladium provides a direct route to meeting specifications, avoiding the additional metal-scavenging steps often required for free boronic acid intermediates [3].

Building Block for Covalent Inhibitor Libraries

The vinyl group can serve as a latent warhead for covalent inhibitors; the (E)-oxan-4-yl substitution modulates electrophilicity of the derived acrylamide or vinyl sulfonamide, and the pinacol ester stability allows for long-term storage of the building block in compound management facilities, a practical advantage over the hygroscopic free boronic acid .

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